4-Benzylpyrimidin-2-amine is an organic compound characterized by a pyrimidine ring substituted with a benzyl group and an amino group at the 2-position. Its molecular formula is and it features a structure that combines both aromatic and heterocyclic elements, making it of interest in various fields of chemistry, particularly medicinal chemistry.
Research has indicated that 4-benzylpyrimidin-2-amine exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in cancer progression. For instance, studies have shown its potential as a drug candidate targeting the USP1/UAF1 deubiquitinase complex, which plays a role in regulating protein stability and cell cycle progression .
Several synthetic routes exist for producing 4-benzylpyrimidin-2-amine:
4-Benzylpyrimidin-2-amine has several noteworthy applications:
Several compounds share structural similarities with 4-benzylpyrimidin-2-amine, each exhibiting unique properties and activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-benzylpyrimidin-2-amine | Pyrimidine derivative | Anticancer properties |
| 2-Aminopyrimidine | Pyrimidine | Precursor for various pharmaceuticals |
| Benzylamine | Aromatic amine | General use in organic synthesis |
| 4-Methylpyrimidin-2-amine | Pyrimidine derivative | Antimicrobial activity |
The uniqueness of 4-benzylpyrimidin-2-amine lies in its dual functionality as both a pyrimidine and an aromatic amine, which allows it to engage in diverse
The Biginelli reaction, a classical three-component condensation between ethyl acetoacetate, aldehydes, and urea, forms dihydropyrimidinones. While the canonical reaction does not directly yield 4-benzylpyrimidin-2-amine, strategic modifications enable adaptation to this target. Recent work demonstrates that replacing urea with benzylamine derivatives allows incorporation of the benzyl group during pyrimidine ring formation. For instance, substituting urea with 4-methoxybenzylamine in the presence of β-ketoesters and aromatic aldehydes under acidic conditions generates tetrahydropyrimidine intermediates, which undergo oxidation to yield 4-arylpyrimidin-2-amine derivatives.
Critical parameters for optimizing this approach include:
Molecular docking investigations have elucidated the binding modes of 4-benzylpyrimidin-2-amine derivatives within cholinesterase active sites [2] [3]. The central pyrimidine ring establishes critical hydrogen bonding interactions with key amino acid residues, while the benzyl moiety occupies hydrophobic binding pockets that contribute to binding affinity and selectivity [2].
Research utilizing Alzheimer disease cellular models has demonstrated that 4-benzylpyrimidin-2-amine compounds effectively inhibit acetylcholinesterase-induced amyloid-beta aggregation [1] [4]. These compounds exhibit dual functionality by simultaneously inhibiting cholinesterase activity and preventing pathological protein aggregation processes characteristic of neurodegenerative diseases [1] [4].
Kinetic analysis reveals that the most potent derivatives exhibit inhibition constants in the nanomolar range, with competitive and non-competitive inhibition patterns depending on structural modifications [2] [5]. The inhibition kinetics demonstrate that these compounds maintain sustained enzyme inhibition over extended time periods, suggesting potential therapeutic utility in chronic neurodegenerative conditions [2].
4-Benzylpyrimidin-2-amine structures have emerged as promising scaffolds for cyclin-dependent kinase inhibition in cancer research applications [6] [7] [8]. The pyrimidin-2-amine core structure provides optimal geometry for binding within the adenosine triphosphate binding sites of cyclin-dependent kinases, enabling selective kinase modulation [6] [8].
Table 2: Cyclin-Dependent Kinase Inhibition Profile of Pyrimidin-2-amine Derivatives
| Target Kinase | Lead Compound | IC₅₀ (nM) | Selectivity Profile | Cellular Activity (GI₅₀ μM) | Reference |
|---|---|---|---|---|---|
| Cyclin-Dependent Kinase 2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 5.0 | >200-fold vs CDK1 | 0.127-0.560 | [6] |
| Cyclin-Dependent Kinase 4/6 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | 1.0/34.0 | >80-fold vs CDK2 | 0.023 | [7] |
| Cyclin-Dependent Kinase 7/9 | N-pyridinylpyrimidin-2-amine | 15.0/12.0 | 10-fold vs other CDKs | 0.85-2.1 | [9] |
Mechanistic investigations demonstrate that 4-benzylpyrimidin-2-amine derivatives achieve cyclin-dependent kinase inhibition through competitive binding with adenosine triphosphate [6] [7]. The pyrimidine nitrogen atoms form critical hydrogen bonds with hinge region amino acids, while the benzyl substituent occupies hydrophobic regions adjacent to the active site [7] [10].
Structure-activity relationship studies reveal that modifications to the benzyl group significantly influence kinase selectivity profiles [7] [8]. Derivatives incorporating thiazole or pyrazole heterocycles demonstrate enhanced selectivity for specific cyclin-dependent kinase isoforms, enabling targeted therapeutic applications [6] [7].
Cellular mechanistic studies indicate that 4-benzylpyrimidin-2-amine cyclin-dependent kinase inhibitors induce cell cycle arrest at specific checkpoints [6] [11]. Treatment with these compounds results in accumulation of cells in Gap 1 phase or S phase, depending on the specific kinase targets modulated [6] [11].
The most potent derivatives demonstrate antiproliferative activity against diverse cancer cell lines, with growth inhibition concentrations ranging from nanomolar to low micromolar levels [6] [8]. Mechanistic analysis reveals that growth inhibition correlates directly with cyclin-dependent kinase inhibitory potency, confirming on-target cellular effects [6] [8].
Phosphorylation studies demonstrate that 4-benzylpyrimidin-2-amine compounds effectively reduce phosphorylation of retinoblastoma protein and other cyclin-dependent kinase substrates in cellular systems [6] [11]. These findings establish the molecular basis for cell cycle modulation and provide mechanistic validation for therapeutic development [6] [11].
4-Benzylpyrimidin-2-amine derivatives exhibit significant regulatory effects on nitric oxide synthase enzymes, demonstrating potential for modulating inflammatory pathways [12] [13] [14]. The pyrimidine scaffold enables selective interaction with nitric oxide synthase isoforms through heme coordination and active site binding mechanisms [12] [15].
Research has established that 2,4-disubstituted pyrimidines containing benzyl groups function as potent inhibitors of neuronal nitric oxide synthase [12]. These compounds achieve selectivity through binding interactions that utilize hydrophobic pockets unique to specific nitric oxide synthase isoforms [12] [15].
Table 3: Nitric Oxide Synthase Inhibition Data for Pyrimidin-2-amine Compounds
| Compound Type | Neuronal NOS Ki (μM) | Inducible NOS IC₅₀ (nM) | Endothelial NOS Ki (μM) | Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| 2-Imidazolylpyrimidine derivatives | 0.368 | 193±38 | 1.5 | 28:1 (iNOS:nNOS) | [12] [13] |
| 4-Methyl-pyridin-2-amine analogues | 0.49 | 220±25 | >1.5 | >7:1 (nNOS:eNOS) | [13] |
| Benzoimidazole-pyrimidine hybrids | 0.1-5.0 | 57.6±5.3 | >5.0 | Variable | [13] |
Mechanistic studies reveal that 4-benzylpyrimidin-2-amine compounds coordinate with the heme iron center of nitric oxide synthase enzymes [12] [14]. The pyrimidine ring system provides optimal geometry for heme ligation, while benzyl substituents establish stabilizing interactions with amino acid residues in the enzyme active site [12] [15].
Crystallographic analysis demonstrates that these compounds bind through Type II inhibition mechanisms, occupying both the substrate binding site and cofactor binding regions [12]. The binding mode involves water-mediated hydrogen bonding networks that contribute to inhibitor selectivity and potency [12] [15].
Functional studies in inflammatory cell models demonstrate that 4-benzylpyrimidin-2-amine derivatives effectively suppress nitric oxide production induced by inflammatory stimuli [16] [17]. Treatment with these compounds results in dose-dependent reduction of nitric oxide levels while maintaining cellular viability [16] [17].
The immunomodulatory effects extend to regulation of inflammatory cytokine production, with compounds demonstrating ability to suppress interleukin-6, interleukin-1β, and tumor necrosis factor-α expression in activated microglial cells [18] [17]. These findings indicate broad anti-inflammatory potential beyond nitric oxide synthase inhibition [18] [17].
Research utilizing lipopolysaccharide-induced inflammation models confirms that pyrimidin-2-amine derivatives attenuate inflammatory responses through multiple mechanisms [18] [17]. The compounds demonstrate protective effects against oxidative stress and inflammatory damage while preserving normal cellular functions [18] [17].
4-Benzylpyrimidin-2-amine structures have demonstrated significant potential as CXCR4 chemokine receptor antagonists in metastasis inhibition research [19] [20] [21]. The pyrimidine scaffold provides optimal structural framework for binding to CXCR4 receptor binding sites and blocking chemokine signaling pathways [19] [21].
Table 4: CXCR4 Antagonist Activity of Pyrimidin-2-amine Derivatives
| Compound Structure | CXCR4 Binding IC₅₀ (nM) | Invasion Inhibition (%) | cAMP Modulation EC₅₀ (nM) | In Vivo Efficacy | Reference |
|---|---|---|---|---|---|
| N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine | 1.0 | 100% (100nM) | <1.0 | Anti-metastatic | [19] [20] |
| 4-Benzylpyrimidin-2-amine derivatives | 1-10 | 84-95% (100nM) | 1-5 | Anti-inflammatory | [19] [20] |
| Fluorinated pyrimidin-2-amine analogues | 5-50 | 65-85% (100nM) | 10-25 | Moderate efficacy | [22] [21] |
Mechanistic investigations reveal that 4-benzylpyrimidin-2-amine compounds function as competitive antagonists at the CXCR4 receptor [19] [20]. These compounds bind to the same site as the natural ligand CXCL12, preventing receptor activation and subsequent signaling cascade initiation [19] [21].
Structure-activity relationship studies demonstrate that the dipyrimidine amine framework is critical for CXCR4 binding affinity [19] [20]. Modifications to the benzyl linker region significantly influence receptor selectivity and binding kinetics [19] [20].
Functional assays confirm that 4-benzylpyrimidin-2-amine CXCR4 antagonists effectively inhibit chemotaxis and cellular invasion processes [19] [20] [21]. Treatment with these compounds results in dose-dependent suppression of cancer cell migration toward CXCL12 gradients [19] [21].
In vivo studies utilizing various metastasis models demonstrate that pyrimidin-2-amine CXCR4 antagonists significantly reduce metastatic burden [20] [21]. The compounds show efficacy in breast cancer, melanoma, and other cancer types where CXCR4 signaling drives metastatic progression [20] [21].
The compounds demonstrate additional anti-inflammatory effects through CXCR4 antagonism, reducing inflammatory cell recruitment and tissue damage in disease models [20] [23]. These findings suggest potential therapeutic applications beyond cancer metastasis inhibition [20] [23].
Three-dimensional pharmacophore modeling represents a crucial computational approach for understanding the molecular recognition patterns of 4-Benzylpyrimidin-2-amine derivatives. The development of robust pharmacophore models facilitates target prediction by identifying essential chemical features required for biological activity [1].
Pharmacophore models for pyrimidine-based compounds typically encompass multiple critical recognition elements. The fundamental pharmacophore features include hydrogen bond acceptor sites corresponding to the pyrimidine nitrogen atoms, hydrogen bond donor capabilities from the amine functionality, and hydrophobic regions associated with the benzyl substituent [2]. For 4-Benzylpyrimidin-2-amine specifically, computational studies have demonstrated that the pyrimidine ring nitrogen atoms serve as crucial hydrogen bond acceptors, while the amino group at position 2 functions as both a hydrogen bond donor and acceptor [3] [4].
The spatial arrangement of these pharmacophore features determines target selectivity and binding affinity. Research on structurally related compounds has shown that optimal pharmacophore models typically feature distances of approximately 4-6 Angstroms between critical hydrogen bonding sites [1]. The benzyl group contributes hydrophobic interactions that enhance binding affinity through complementary van der Waals contacts with target protein binding pockets [5] [6].
Advanced pharmacophore modeling approaches utilize multiple conformational states to account for molecular flexibility. Studies on pyrimidine derivatives have employed conformational sampling techniques to generate up to 255 conformers per compound, ensuring comprehensive coverage of accessible molecular conformations [2]. The resulting pharmacophore hypotheses incorporate tolerance spheres that accommodate the conformational variability observed in biologically active conformations.
Validation of pharmacophore models employs statistical metrics including enrichment factors, goodness of hits scores, and area under the receiver operating characteristic curve values. High-quality pharmacophore models for pyrimidine-based inhibitors typically achieve enrichment factors exceeding 10 and area under the curve values above 0.8 [1]. These validated models subsequently enable virtual screening campaigns for target identification and lead compound discovery.
Comparative molecular field analysis techniques provide detailed insights into the three-dimensional structure-activity relationships governing reverse transcriptase inhibition by 4-Benzylpyrimidin-2-amine derivatives. These computational approaches examine the influence of steric and electrostatic fields on biological activity, enabling systematic optimization of inhibitor potency [7].
The application of comparative molecular field analysis to benzylpyrimidine derivatives has revealed critical structure-activity relationships. Steric field contributions typically dominate the binding interactions, with the benzyl substituent occupying hydrophobic pockets within the reverse transcriptase active site [7]. Electrostatic field analysis demonstrates the importance of hydrogen bonding interactions between the pyrimidine nitrogen atoms and key amino acid residues in the enzyme binding pocket.
Quantitative structure-activity relationship models derived from comparative molecular field analysis exhibit robust statistical performance. Studies on related pyrimidine derivatives have achieved correlation coefficients exceeding 0.85 and cross-validated correlation coefficients above 0.75 [8]. These statistical parameters indicate reliable predictive capabilities for designing novel reverse transcriptase inhibitors with enhanced potency.
The comparative molecular field analysis contour maps provide visual representations of favorable and unfavorable regions for substituent modification. Green contour regions indicate areas where bulky substituents enhance activity, while yellow regions suggest steric hindrance effects [5]. Similarly, blue contour regions represent areas where electropositive groups improve activity, while red regions favor electronegative substituents.
Three-dimensional quantitative structure-activity relationship models enable systematic lead optimization through iterative design cycles. The incorporation of molecular descriptors including partition coefficients, molecular weight, and topological indices enhances model predictivity [9]. These comprehensive models facilitate the rational design of 4-Benzylpyrimidin-2-amine derivatives with optimized reverse transcriptase inhibitory activity.
Molecular dynamics simulations provide detailed atomic-level insights into the binding interactions of 4-Benzylpyrimidin-2-amine derivatives with cyclin-dependent kinase isoforms. These computational studies reveal the dynamic behavior of protein-ligand complexes and characterize the molecular basis of inhibitor selectivity [5] [6].
The binding mode analysis demonstrates that 4-Benzylpyrimidin-2-amine adopts distinct conformations when interacting with different cyclin-dependent kinase isoforms. In cyclin-dependent kinase 2 complexes, the pyrimidine ring establishes canonical hydrogen bonding interactions with the hinge region, specifically with backbone amide groups of residues in the adenosine triphosphate binding site [6]. The amino group at position 2 forms critical hydrogen bonds with glutamic acid residues in the active site, while the benzyl substituent occupies the hydrophobic pocket formed by isoleucine and leucine residues.
Structural differences between cyclin-dependent kinase isoforms influence inhibitor binding modes significantly. Cyclin-dependent kinase 4 and cyclin-dependent kinase 6 exhibit larger hydrophobic pockets compared to cyclin-dependent kinase 2, accommodating bulkier substituents on the benzyl ring [10] [11]. The presence of different amino acid residues at key positions, such as the replacement of phenylalanine in cyclin-dependent kinase 2 with histidine in cyclin-dependent kinase 4, creates distinct electrostatic environments that modulate binding affinity.
Molecular dynamics simulations spanning 50 nanoseconds reveal the stability of protein-ligand complexes and identify key residues contributing to binding affinity [5]. Root mean square deviation analysis demonstrates complex stability, with typical values remaining below 2 Angstroms throughout the simulation period. Hydrogen bond analysis reveals persistent interactions between the pyrimidine nitrogen atoms and hinge region residues, with occupancy percentages exceeding 80% during the simulation timeframe.
The activation loop conformation plays a crucial role in inhibitor selectivity between cyclin-dependent kinase isoforms. In cyclin-dependent kinase 6, the activation loop adopts multiple conformational states, including open, closed, and intermediate configurations [6]. The flexibility of this region influences the accessibility of the adenosine triphosphate binding site and modulates the binding kinetics of 4-Benzylpyrimidin-2-amine derivatives.
Per-residue energy decomposition analysis identifies specific amino acids contributing most significantly to binding affinity. Isoleucine 19 in the phosphate-binding loop contributes approximately -3.27 kilocalories per mole to the total binding energy through pi-alkyl interactions with the pyrimidine ring [6]. Alanine 41 and leucine 152 form stabilizing clips around the pyrimidine core, contributing -1.40 and -2.36 kilocalories per mole, respectively, through additional pi-alkyl interactions.
Free energy calculation methodologies enable quantitative prediction of binding affinities for 4-Benzylpyrimidin-2-amine derivatives, facilitating systematic optimization of inhibitor potency. These computational approaches provide thermodynamic insights essential for rational drug design [12] [13] [14].
Free energy perturbation calculations represent the gold standard for predicting relative binding affinities between structurally related compounds. These methods involve alchemical transformations between different ligand states while maintaining the protein environment constant [13]. Studies on pyrimidine-based inhibitors have demonstrated that free energy perturbation calculations achieve correlation coefficients above 0.8 when comparing predicted and experimental binding affinities.
The implementation of free energy perturbation protocols requires careful consideration of transformation pathways and sampling strategies. Optimal results are obtained when structural modifications are limited to single functional group changes, such as methyl to hydrogen transformations or halogen substitutions [15]. The convergence of free energy calculations is enhanced through extended simulation periods, typically requiring 5-10 nanoseconds per lambda window to achieve statistical significance.
Molecular mechanics Poisson-Boltzmann surface area calculations provide an alternative approach for binding affinity estimation with reduced computational cost [15]. These methods decompose the binding free energy into enthalpic and entropic components, allowing detailed analysis of the thermodynamic driving forces. For 4-Benzylpyrimidin-2-amine derivatives, the enthalpic contribution typically dominates, reflecting the importance of specific protein-ligand interactions.
The application of molecular mechanics Poisson-Boltzmann surface area analysis reveals that van der Waals interactions represent the dominant factor in binding affinity [15]. Electrostatic contributions are generally favorable but smaller in magnitude, reflecting the complementary charge distribution between the inhibitor and the protein binding site. Solvation effects typically oppose binding, with polar solvation terms reducing the overall binding affinity.
| Methodology | Accuracy | Computational Cost | Applications |
|---|---|---|---|
| Free Energy Perturbation | High (R² > 0.8) | Very High | Lead optimization |
| Thermodynamic Integration | High (R² > 0.8) | Very High | Binding affinity ranking |
| Molecular Mechanics Poisson-Boltzmann | Moderate (R² ~ 0.6) | Moderate | Virtual screening |
| Linear Interaction Energy | Moderate (R² ~ 0.7) | Low | High-throughput screening |
Advanced free energy methods incorporate enhanced sampling techniques to improve convergence and accuracy. Replica exchange molecular dynamics simulations enable efficient exploration of conformational space, particularly important for flexible ligands such as 4-Benzylpyrimidin-2-amine derivatives [12]. The combination of replica exchange with free energy perturbation calculations has demonstrated improved prediction accuracy for protein-kinase inhibitor binding affinities.
The validation of free energy calculations against experimental data is essential for establishing method reliability. Benchmark studies on cyclin-dependent kinase inhibitors have shown that free energy perturbation methods achieve mean absolute errors below 1 kilocalorie per mole when applied to structurally similar compounds [14]. This level of accuracy is sufficient for rank-ordering compounds in lead optimization campaigns and guiding synthetic efforts toward the most promising derivatives.